Product packaging for 6-Methoxypyrido[2,3-d]pyrimidin-2-amine(Cat. No.:)

6-Methoxypyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B13541987
M. Wt: 176.18 g/mol
InChI Key: JFERGHJURHLHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methoxypyrido[2,3-d]pyrimidin-2-amine is a chemical building block based on the privileged pyrido[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry due to its resemblance to purine bases found in DNA and RNA . This core structure is recognized as a versatile pharmacophore capable of providing ligands for a variety of biological receptors . Derivatives of pyrido[2,3-d]pyrimidine demonstrate a broad spectrum of biological activities, with significant research focused on their antitumor properties . These compounds have been investigated as inhibitors against numerous cancer targets, including tyrosine kinases, dihydrofolate reductase (DHFR), cyclin-dependent kinases (CDK), and the mammalian target of rapamycin (mTOR) . For instance, the drug Palbociclib, used for breast cancer, is a prominent example of a therapeutic agent based on this heterocyclic system . The specific substitution pattern on the this compound scaffold makes it a valuable intermediate for designing novel kinase inhibitors, potentially targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR) implicated in non-small cell lung cancer resistance . Beyond oncology research, the pyrido[2,3-d]pyrimidine scaffold has also shown promise in infectious disease studies, exhibiting antibacterial and antifungal activities . This multi-target potential makes this compound a compound of interest for developing new therapeutic strategies against resistant pathogens . Researchers can utilize this high-quality compound to explore structure-activity relationships, synthesize novel analogs, and conduct mechanistic studies across various disease models. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O B13541987 6-Methoxypyrido[2,3-d]pyrimidin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

6-methoxypyrido[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C8H8N4O/c1-13-6-2-5-3-11-8(9)12-7(5)10-4-6/h2-4H,1H3,(H2,9,10,11,12)

InChI Key

JFERGHJURHLHTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=C1)C=NC(=N2)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Methoxypyrido 2,3 D Pyrimidin 2 Amine and Its Derivatives

Classical Synthetic Pathways to Pyrido[2,3-d]pyrimidine (B1209978) Systems

Traditional methods for constructing the pyrido[2,3-d]pyrimidine core have long been established, primarily relying on the cyclization of appropriately substituted pyrimidine (B1678525) precursors. These foundational strategies, including cyclization and multi-component reactions, have been instrumental in accessing a wide array of derivatives.

Cyclization Reactions for Pyrido[2,3-d]pyrimidine Ring Formation

The construction of the pyridine (B92270) ring onto a pre-existing pyrimidine nucleus is a cornerstone of pyrido[2,3-d]pyrimidine synthesis. This approach generally involves the reaction of an aminopyrimidine with a three-carbon atom synthon. The reaction proceeds through an electrophilic attack on the electron-rich C-5 position of the pyrimidine ring. Consequently, this method is most effective for pyrimidines activated by electron-donating groups at the C-2 and C-4 positions.

Key pyrimidine starting materials include 6-aminouracil (B15529), 6-amino-1,3-dimethyluracil, and 2,4-diamino-pyrimidin-6(1H)-one. A variety of reagents can provide the three-carbon unit needed to form the fused pyridine ring.

Reaction with 1,3-Dicarbonyl Compounds: 6-Aminopyrimidines readily react with 1,3-diketones to form 5,6,7-substituted pyrido[2,3-d]pyrimidines. For instance, the reaction of 6-aminouracil with acetylacetone (B45752) in phosphoric acid yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. When unsymmetrical diketones are used, the regioselectivity is dictated by the reaction of the more reactive carbonyl group at the C-5 position of the pyrimidine.

Reaction with α,β-Unsaturated Ketones: The condensation of 6-aminopyrimidines with α,β-unsaturated ketones can proceed through a nucleophilic attack by the amino group on the carbonyl carbon, followed by cyclization and oxidation to yield the final product.

Reaction with Dimethyl Acetylenedicarboxylate (DMAD): 6-Aminouracil and its N-alkylated derivatives react with DMAD in protic solvents to produce 5-carboxamido-7-oxopyrido[2,3-d]pyrimidines.

A notable example is the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones from a preformed N-substituted pyrimidine-4-amine that bears a functional carbon group. nih.gov This intramolecular cyclization is a key step in the synthesis of intermediates for significant molecules like Palbociclib. nih.gov

Multi-Component Reactions for Pyrido[2,3-d]pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. orgchemres.orgorgchemres.org This approach offers significant advantages in terms of efficiency, atom economy, and procedural simplicity. orgchemres.orgorgchemres.org

The most common MCR for synthesizing the pyrido[2,3-d]pyrimidine core is a three-component reaction involving an aromatic aldehyde, malononitrile (B47326), and an aminopyrimidine, such as 4(6)-aminouracil. researchgate.netscirp.org This reaction can proceed through a domino Knoevenagel condensation, Michael addition, and subsequent cyclization sequence. scirp.orgacs.org A theoretical investigation has shown that the initial carbon-carbon bond formation between the aldehyde and the active methylene (B1212753) compound (e.g., Meldrum's acid) is often the rate-determining step. acs.org

Different catalysts and reaction conditions have been employed to optimize these MCRs. For instance, triethylbenzylammonium chloride (TEBAC) has been used as a catalyst in aqueous media. researchgate.net The use of water as a solvent aligns with the principles of green chemistry, reducing reliance on volatile and toxic organic solvents. researchgate.netscirp.org

ReactantsCatalyst/ConditionsProduct TypeReference(s)
Aromatic Aldehydes, Malononitrile, 4(6)-AminouracilTEBAC, WaterPyrido[2,3-d]pyrimidine derivatives researchgate.net
Benzaldehyde, Meldrum's acid, 6-AminouracilAqueous solution (uncatalyzed)5-phenyl-5,6-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-triones acs.org
Aldehydes, Alkyl nitriles, AminopyrimidinesKF-Al2O3, WaterPyrido[2,3-d]pyrimidine derivatives researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions in Pyrido[3,4-d]pyrimidine (B3350098) Synthesis

While the focus is on the [2,3-d] isomer, palladium-catalyzed cross-coupling reactions are a vital tool for the functionalization and synthesis of various pyridopyrimidine scaffolds, including the pyrido[3,4-d]pyrimidine system. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A novel synthesis of pyrido[3,4-d]pyrimidines, as well as their [2,3-d] isomers, has been developed via a palladium-catalyzed oxidative coupling process. crossref.org For the pyrido[2,3-d]pyrimidine system specifically, palladium catalysis is extensively used to introduce a wide range of substituents, thereby expanding chemical diversity. For example, a cascade reaction involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition has been developed for the synthesis of pyrido[2,3-d]pyrimidines from β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils. rsc.org

Furthermore, cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira have been employed to introduce diverse aryl, N-aryl, and arylethynyl substituents at the C4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one core, starting from a 4-chloro or 4-triflate precursor. nih.gov This strategy is crucial for creating libraries of compounds for biological screening.

Cross-Coupling ReactionReactantsCatalyst SystemPurposeReference(s)
Buchwald-Hartwig4-Triflate-pyridopyrimidine, AnilinesPd catalystN-Arylation at C4 nih.gov
Suzuki-Miyaura4-Chloro-pyridopyrimidine, Boronic acidsPd(PPh3)4, Cs2CO3C-Arylation at C4 nih.gov
Cascade Reactionβ-bromovinyl aldehyde, 6-aminouracilPd catalystRing formation rsc.org

Advanced Synthetic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, advanced synthetic methodologies have been developed. These include microwave-assisted synthesis and approaches guided by the principles of green chemistry.

Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines

Microwave irradiation has become a popular technology in organic synthesis due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction purity. nih.govresearchgate.net The heating mechanism, which involves dipolar polarization and ionic conduction, allows for rapid and uniform heating of the reaction mixture. researchgate.net

Microwave assistance has been successfully applied to the multi-component synthesis of pyrido[2,3-d]pyrimidines. One-pot cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile or ethyl cyanoacetate (B8463686) under microwave irradiation provides multifunctionalized pyrido[2,3-d]pyrimidines in high yields. nih.gov Similarly, the three-component reaction of aromatic aldehydes, malononitrile, and 4(6)-aminouracil can be completed in as little as 5-10 minutes under microwave conditions, offering a significant advantage over conventional heating. scirp.org

Studies have shown that microwave-assisted synthesis can be conducted without a catalyst in solvents like glycol or in aqueous media, further enhancing the environmental friendliness of the process. scirp.orgresearchgate.netresearchgate.net

Reaction TypeReactantsConditionsReaction TimeYieldReference(s)
Three-componentAromatic aldehydes, malononitrile, 4(6)-aminouracilMicrowave, water5-10 min82-95% scirp.org
Three-component2,6-diaminopyrimidin-4-one, aldehyde, 1,3-dicarbonyl compoundMicrowave, glycol, no catalyst4-7 minHigh researchgate.net
Cyclocondensationα,β-unsaturated esters, amidines, malononitrileMicrowaveNot specifiedHigh nih.gov

Green Chemistry Approaches in Pyrido[2,3-d]pyrimidine Synthesis

The principles of green chemistry, which aim to reduce waste and use environmentally benign substances, are increasingly being integrated into the synthesis of heterocyclic compounds. orgchemres.orgorgchemres.orgrasayanjournal.co.in For pyrido[2,3-d]pyrimidine synthesis, this often involves the use of aqueous media, biodegradable solvents, and efficient, reusable catalysts. orgchemres.orgorgchemres.orgresearchgate.net

The use of water as a reaction solvent is a key feature of many green synthetic routes for pyrido[2,3-d]pyrimidines. scirp.orgjmaterenvironsci.com It is a safe, inexpensive, and environmentally friendly alternative to traditional organic solvents. The three-component synthesis of pyrido[2,3-d]pyrimidine derivatives has been successfully performed in water or aqueous ethanol, sometimes with the aid of a catalyst like diammonium hydrogen phosphate (B84403) (DAHP) or triethylbenzylammonium chloride (TEBAC). researchgate.netscirp.org

Other green approaches include using glycerol (B35011) as a biodegradable solvent under microwave heating, which provides excellent yields. researchgate.net Catalyst-free conditions, often coupled with microwave irradiation or ultrasonic irradiation, also represent a significant step towards more sustainable chemical processes. researchgate.netresearchgate.net These methods reduce the need for potentially toxic metal catalysts and simplify product purification. rasayanjournal.co.in The focus on multi-component reactions itself is a green chemistry principle, as it improves atom economy and reduces the number of synthetic steps and purification stages. orgchemres.orgorgchemres.orgrasayanjournal.co.in

Derivatization Strategies for 6-Methoxypyrido[2,3-d]pyrimidin-2-amine

The structural framework of this compound offers several reactive sites for chemical modification, enabling the synthesis of a diverse library of derivatives. Key strategies focus on the functionalization of the 2-amino group, substitution at the pyrimidine or pyridine ring, and modification of the 6-methoxy group. These derivatizations are crucial for structure-activity relationship (SAR) studies in drug discovery. rsc.org

A primary method for derivatization involves the 2-amino group. This group can undergo reductive amination with various aldehydes to yield N-substituted analogs. mdpi.com For instance, the reaction of a related 2,4-diamino-6-aminopyrido[2,3-d]pyrimidine with aldehydes like 3,4,5-trimethoxybenzaldehyde (B134019) in the presence of a reducing agent produces the corresponding N-alkylated or N-arylated product. mdpi.com Another approach is the reaction with acyl chlorides or other acylating agents to form amide derivatives. nih.gov

The pyrido[2,3-d]pyrimidine core itself provides opportunities for derivatization. Halogenated intermediates, such as those with chlorine at the 4-position, are particularly versatile. The chlorine atom serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups, including amines, alkoxides, and thioalkoxides. nbinno.com For example, a 4-chloro intermediate can be reacted with amines like 4-fluoro-2-methoxy-5-nitroaniline (B580436) to build more complex structures. nih.gov Palladium-catalyzed cross-coupling reactions are also employed to introduce aryl or alkyl groups at specific positions on the heterocyclic scaffold. nih.gov

Modification of the 6-methoxy group is less commonly detailed but represents a potential route for creating new analogs. Demethylation to the corresponding 6-hydroxy derivative would provide a handle for further functionalization, such as etherification or esterification, to explore the impact of different substituents at this position on biological activity.

Table 1: Examples of Derivatization Reactions on the Pyrido[2,3-d]pyrimidine Scaffold

Starting Material TypeReagent(s)Reaction TypeFunctional Group IntroducedReference
2-Aminopyrido[2,3-d]pyrimidineVarious Aldehydes, Reducing AgentReductive AminationN-Substituted Amino Group mdpi.com
4-Chloropyrido[2,3-d]pyrimidineAliphatic or Aromatic AminesNucleophilic SubstitutionSubstituted Amino Group at C4 nih.gov
6-Bromopyrido[2,3-d]pyrimidineCrotonic Acid, Palladium CatalystHeck CouplingCarboxylic Acid Moiety nih.gov
2-Aminopyrido[2,3-d]pyrimidineAcyl Chlorides, BaseAcylationN-Acyl Group nih.gov

Intermediate Compound Synthesis and Characterization in Pyrido[2,3-d]pyrimidine Pathways

The synthesis of this compound and its analogs relies heavily on the preparation and utilization of key intermediate compounds. The construction of the fused heterocyclic ring system can be achieved by building the pyridine ring onto a pre-existing pyrimidine or vice versa. nih.gov

A common strategy begins with substituted pyrimidines. For example, 6-aminouracil and its N-alkylated derivatives are frequently used as starting materials. These compounds can react with various reagents in cyclization reactions that form the adjoining pyridine ring. The reaction of 6-aminouracil with α,β-unsaturated esters or alkynones can lead to the formation of the pyrido[2,3-d]pyrimidine core in a regioselective manner. nih.gov Similarly, 2,4,6-triaminopyrimidine (B127396) can be condensed with the sodium salt of nitromalonaldehyde (B3023284) to directly form a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine intermediate. mdpi.com This nitro-substituted intermediate can then be reduced to a 6-amino derivative, which is a versatile precursor for further modifications. mdpi.com

Another important class of intermediates includes halogenated pyrido[2,3-d]pyrimidines. For instance, 6-Bromo-4-chloropyrido[2,3-d]pyrimidine is a key building block that allows for sequential, site-selective functionalization. nbinno.com Its synthesis often involves the chlorination of a precursor like 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one using reagents such as phosphorus oxychloride (POCl₃) at high temperatures. nbinno.com The bromine at the 6-position and chlorine at the 4-position serve as reactive handles for subsequent coupling and substitution reactions. nbinno.com

Characterization of these intermediates is essential to ensure their identity and purity before proceeding to the next synthetic step. Standard analytical techniques are employed, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), mass spectrometry, and elemental analysis, to confirm the structural features of the synthesized compounds. researchgate.net

Table 2: Key Intermediates in Pyrido[2,3-d]pyrimidine Synthesis

Intermediate CompoundPrecursor(s)Synthetic StepUtilityReference
2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine2,4,6-Triaminopyrimidine, Sodium salt of nitromalonaldehydeCondensation/CyclizationPrecursor to 6-amino derivatives mdpi.com
6-Bromo-4-chloropyrido[2,3-d]pyrimidine6-Bromopyrido[2,3-d]pyrimidin-4(1H)-oneChlorination with POCl₃Versatile building block for substitution and coupling reactions nbinno.com
Pyrido[2,3-d]pyrimidine-2,4-dione2-Aminonicotinic acid, UreaCyclizationCore structure for further functionalization nih.gov
2-Amino-3-cyanopyridineVarious (e.g., from 4-hydroxy acetophenone, malononitrile)Multicomponent ReactionPrecursor for building the pyrimidine ring researchgate.net

Purification and Isolation Techniques for Pyrido[2,3-d]pyrimidine Analogs

The purification and isolation of this compound and its derivatives are critical steps to ensure the high purity required for analytical characterization and subsequent applications. The choice of technique depends on the physical and chemical properties of the target compound and the nature of the impurities present.

A widely used method for purifying solid compounds is recrystallization. This technique involves dissolving the crude product in a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane) and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. nbinno.com

Chromatographic techniques are indispensable for the purification of pyrido[2,3-d]pyrimidine analogs, especially for complex reaction mixtures or non-crystalline products. Flash column chromatography using silica (B1680970) gel or aluminum oxide as the stationary phase is a standard procedure. nih.gov A solvent system of appropriate polarity, such as a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), is used to elute the components of the mixture at different rates, allowing for the separation of the target compound. nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.gov

For specific applications, particularly in chemical proteomics for target identification, affinity purification methods have been developed. This advanced technique involves immobilizing a pyrido[2,3-d]pyrimidine derivative onto a solid support (an affinity column). researchgate.net A cell extract is then passed through the column, and proteins that specifically bind to the immobilized compound are captured. These target proteins can then be eluted and identified using mass spectrometry. researchgate.net

Following purification, standard work-up procedures are often necessary. These can include liquid-liquid extraction to remove soluble impurities, washing with aqueous solutions to remove salts or acids/bases, drying the organic layer over an anhydrous salt like Na₂SO₄, and finally, removing the solvent under reduced pressure to yield the pure product. nih.gov

Table 3: Common Purification Methods for Pyrido[2,3-d]pyrimidines

TechniquePrincipleTypical ApplicationReference
RecrystallizationDifferential solubility of the compound and impurities in a solvent at different temperatures.Purification of solid, crystalline final products and intermediates. nbinno.com
Flash Column ChromatographyDifferential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.Separation of complex mixtures, purification of non-crystalline products. nih.govnih.gov
Thin-Layer Chromatography (TLC)Similar to column chromatography but on a smaller scale, used for monitoring reaction progress and optimizing separation conditions.Reaction monitoring and method development for column chromatography. nih.gov
Affinity PurificationSpecific binding interaction between an immobilized ligand (a pyrido[2,3-d]pyrimidine derivative) and its target protein(s).Isolation of cellular targets of bioactive pyrido[2,3-d]pyrimidine compounds. researchgate.net
Liquid-Liquid ExtractionDifferential solubility of a compound in two immiscible liquid phases (e.g., organic and aqueous).Initial work-up to remove soluble impurities after a reaction. nih.govnbinno.com

Molecular and Cellular Pharmacology of 6 Methoxypyrido 2,3 D Pyrimidin 2 Amine

Exploration of Molecular Targets

The therapeutic potential of pyrido[2,3-d]pyrimidine (B1209978) derivatives, including 6-Methoxypyrido[2,3-d]pyrimidin-2-amine, stems from their ability to interact with and modulate the activity of various molecular targets critical to cell signaling and proliferation. The core structure of pyrido[2,3-d]pyrimidine is recognized as a "privileged scaffold" in medicinal chemistry due to its aptitude for binding to the ATP-binding sites of a wide array of protein kinases. nih.govtandfonline.com This section delves into the specific kinase inhibition profiles of this class of compounds.

Kinase Inhibition Profiles of Pyrido[2,3-d]pyrimidine Derivatives

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated significant inhibitory effects against a variety of protein kinases, which are pivotal enzymes in cellular signaling pathways. nih.gov Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer. The versatility of the pyrido[2,3-d]pyrimidine core allows for chemical modifications that can confer selectivity and potency against different kinase families. nih.govmdpi.com

Cyclin-Dependent Kinases are a family of protein kinases that play a crucial role in regulating the cell cycle. The pyrido[2,3-d]pyrimidin-7-one template has been identified as a privileged structure for the inhibition of ATP-dependent kinases, with notable potency against CDKs. tandfonline.comresearchgate.net A program to evaluate pyrido[2,3-d]pyrimidin-7-ones for CDK inhibition led to the identification of compounds with high potency. researchgate.net For instance, the most potent inhibitors of Cdk4 in one study demonstrated IC₅₀ values as low as 0.004 µM. researchgate.net

Further research into this class of compounds has yielded derivatives with significant inhibitory activity against various CDK isoforms. For example, imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine analogs have been shown to be potent inhibitors of both CDK4 and CDK6. nih.gov

Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives Against CDKs
CompoundTargetIC₅₀ (nM)
Compound 65CDK6115.38
Compound 66CDK6726.25
Compound 70CDK4/D30.8
Compound 70CDK6/D32.0
Compound 71CDK4/D32.7
Compound 71CDK6/D34.8

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a tyrosine residue in a protein. They are critical components of signaling pathways that control cell growth, differentiation, and survival. The pyrido[2,3-d]pyrimidine scaffold has been extensively explored for its potential as a tyrosine kinase inhibitor. nih.govresearchgate.net

One notable derivative, PD180970, has been identified as a potent ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase, which is a key driver in chronic myelogenous leukemia. researchgate.net In vitro studies showed that PD180970 potently inhibited the autophosphorylation of p210Bcr-Abl with an IC₅₀ of 5 nM and the kinase activity of purified recombinant Abl tyrosine kinase with an IC₅₀ of 2.2 nM. researchgate.net Other derivatives have also shown broad-spectrum activity against various tyrosine kinases. For instance, compound 65 exhibited inhibitory activity against PDGFr, FGFr, EGFr, and c-src with IC₅₀ values of 1.11, 0.13, 0.45, and 0.22 μM, respectively. nih.gov

Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives Against Tyrosine Kinases
CompoundTargetIC₅₀ (nM)
PD180970p210Bcr-Abl (in vivo)170
PD180970Gab2 and CrkL (in vivo)80
PD180970p210Bcr-Abl (in vitro autophosphorylation)5
PD180970Abl (recombinant)2.2
PD173955Bcr/Abl cell line R10(−)2.5
Compound 65PDGFr1110
Compound 65FGFr130
Compound 65EGFr450
Compound 65c-src220

Polo-like kinase 4 (PLK4) is a serine/threonine-protein kinase that plays a master regulatory role in centriole duplication. nih.gov Its aberrant expression is often associated with cancer development. nih.gov A specific chemotype, the 6-arylsulfonyl pyridopyrimidinones, has been developed and shown to induce apoptosis in human tumor cell lines at nanomolar concentrations. nih.gov One of the most potent compounds from this series, 7ao, was found to be a highly specific inhibitor of PLK2, a kinase highly homologous to PLK1, when profiled against a large panel of kinases. nih.gov While this study focused on PLK2, the activity of this pyrido[2,3-d]pyrimidin-7(8H)-one derivative highlights the potential of this scaffold to target the Polo-like kinase family.

While structurally distinct from the pyrido[2,3-d]pyrimidine core, pyrido[4,3-d]pyrimidine (B1258125) analogs have been investigated as inhibitors of the KRAS G12D mutant protein, a key oncogenic driver. mdpi.comacs.orgnih.govnih.gov Research in this area has led to the discovery of several potent compounds. For example, a comprehensive structure-activity relationship study led to the identification of compounds 22, 28, and 31, which markedly and selectively inhibited the binding of the RBD peptide to GTP-bound KRAS G12D with IC₅₀ values ranging from 0.48 to 1.21 nM. acs.orgnih.gov Another study reported compound 10k, which exhibited potent enzymatic inhibition of KRAS G12D with an IC₅₀ of 0.009 µM. mdpi.comnih.gov

Inhibitory Activity of Pyrido[4,3-d]pyrimidine Analogs Against KRAS G12D
CompoundTargetIC₅₀ (nM)
Compound 22KRAS G12D0.48 - 1.21
Compound 28KRAS G12D0.48 - 1.21
Compound 31KRAS G12D0.48 - 1.21
Compound 10kKRAS G12D9

Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer. Certain pyrido[2,3-d]pyrimidine derivatives have been identified as having inhibitory activity against PI3K. nih.gov Additionally, a series of pyrido[3,2-d]pyrimidine (B1256433) derivatives were designed and synthesized as PI3K/mTOR dual inhibitors, with some compounds showing IC₅₀ values on PI3Kα between 3 and 10 nM. mdpi.com One derivative, S5, exhibited excellent enzyme activity against PI3Kδ with an IC₅₀ of 2.82 nM. nih.gov

Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives Against PI3K
Compound SeriesTargetIC₅₀ Range (nM)
Novel Pyrido[3,2-d]pyrimidine derivativesPI3Kα3 - 10
Compound S5PI3Kδ2.82

Interaction with Other Biological Pathways

While direct studies on this compound are limited, research on related derivatives indicates that the pyrido[2,3-d]pyrimidine scaffold can interact with multiple biological pathways crucial for cell growth and survival. For instance, certain pyridothiopyranopyrimidine derivatives, which are structurally related, have been shown to affect downstream signaling pathways such as the RAF-mitogen-activated protein kinase (MEK), extracellular regulated kinase (ERK), and phosphoinositide 3-kinase (PI3K) pathways. nih.gov These pathways are often dysregulated in cancer and are critical for endothelial cell activation, proliferation, migration, and survival. nih.gov

Furthermore, some pyrido[2,3-d]pyrimidine derivatives have been investigated as phosphodiesterase (PDE) inhibitors. researchgate.net PDEs are enzymes that regulate cyclic nucleotide signaling, which plays a role in controlling the growth and function of tumor cells. researchgate.net The ability of non-selective PDE inhibitors to affect the proliferation of cancer cell lines suggests that this could be a potential mechanism of action for some compounds within this class. nih.govresearchgate.net

Mechanisms of Biological Activity

The anticancer effects of pyrido[2,3-d]pyrimidine derivatives are often attributed to their ability to interfere with fundamental cellular processes, including apoptosis, cell cycle progression, and proliferation. nih.gov

Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. Numerous studies have demonstrated that various pyrido[2,3-d]pyrimidine derivatives are potent inducers of apoptosis. For example, certain tricyclic derivatives have been shown to induce apoptosis in prostate cancer (PC-3) and breast cancer (MCF-7) cells. nih.govresearchgate.net The mechanism often involves the activation of the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and p53 and the downregulation of the anti-apoptotic protein Bcl2. nih.govresearchgate.net

In some cases, apoptosis is mediated through the activation of executioner caspases, such as caspase-3. nih.govresearchgate.netresearchgate.net One study found that a fused triazolopyridopyrimidine derivative induced cancer cell death by activating caspase-3. nih.govresearchgate.net Another derivative significantly increased apoptosis in MCF-7 cells by 58.29-fold compared to control cells, demonstrating the potent pro-apoptotic potential within this chemical class. rsc.orgnih.gov

Cell Cycle Arrest Mechanisms

Disruption of the cell cycle is another established mechanism for inhibiting tumor growth. Pyrido[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest at different phases, thereby preventing cancer cells from dividing. nih.gov Several compounds have been reported to induce cell cycle arrest in the G1 phase. researchgate.netrsc.org This is sometimes achieved by enhancing the expression of cell cycle inhibitors like p21. nih.govresearchgate.net For instance, a promising derivative was found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. rsc.org

Other derivatives have been observed to block the cell cycle in the G2/M phase. nih.gov In a study on H1975 non-small cell lung cancer cells, a pyrido[2,3-d]pyrimidine derivative caused a concentration-dependent increase in the percentage of cells in the G2/M phase, rising from 23.67% in control cells to 31.47% at a 5 µM concentration. nih.gov These findings indicate that compounds based on the pyrido[2,3-d]pyrimidine scaffold can halt cell cycle progression through various checkpoints. nih.gov

Inhibition of Cell Proliferation in Cancer Cell Lines

The antiproliferative activity of pyrido[2,3-d]pyrimidine derivatives has been extensively evaluated against a wide range of human cancer cell lines. These compounds have demonstrated significant inhibitory effects on the growth of various tumors, including those of the breast, prostate, lung, and liver. nih.govmdpi.com The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, with several compounds exhibiting activity in the submicromolar range. researchgate.net

For example, one sulfonamide-bearing derivative exhibited superior antitumor activity against both PC-3 (prostate) and A-549 (lung) cancer cell lines with IC50 values of 0.356 µM and 0.407 µM, respectively. researchgate.net Another study reported a derivative with remarkable cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cells, with IC50 values of 0.57 µM and 1.13 µM, respectively. rsc.orgnih.gov The broad-spectrum antiproliferative activity highlights the potential of this chemical scaffold in cancer drug discovery. nih.gov

Evaluation of Antiproliferative Activities of Pyrido[2,3-d]pyrimidine Derivatives

The evaluation of a diverse library of pyrido[2,3-d]pyrimidine derivatives has provided insights into their structure-activity relationships (SAR). The antiproliferative potency can be significantly influenced by the nature and position of substituents on the core ring structure. nih.gov Studies have shown that modifications at various positions can lead to enhanced cytotoxicity and selectivity against different cancer cell lines. nih.govmdpi.com

For instance, non-fused cyanopyridone-based precursors to some pyrido[2,3-d]pyrimidines showed remarkable activity against both MCF-7 and HepG2 cell lines, with some derivatives being more effective than the standard drug Taxol. mdpi.com In another series, thieno[2,3-d]pyrimidine (B153573) derivatives (a related class of compounds) were evaluated, with one compound showing an IC50 of 0.013 µM against the MCF-7 cell line, demonstrating potent activity. mdpi.com The collective data from these evaluations confirm that the pyrido[2,3-d]pyrimidine framework is a versatile scaffold for developing potent antiproliferative agents. nih.govnih.gov

Table 1: Antiproliferative Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound TypeCell LineCancer TypeIC50 (µM)Reference
Pyrido[2,3-d] nih.govnih.govtriazolo[4,3-a]pyrimidinePC-3Prostate0.356 researchgate.net
Pyrido[2,3-d] nih.govnih.govtriazolo[4,3-a]pyrimidineA-549Lung0.407 researchgate.net
N-Cyclohexyl Pyridone DerivativeMCF-7Breast0.57 rsc.orgnih.gov
N-Cyclohexyl Pyridone DerivativeHepG2Liver1.13 rsc.orgnih.gov
Non-fused CyanopyridoneMCF-7Breast1.39 mdpi.com
Non-fused CyanopyridoneHepG2Liver2.68 mdpi.com

Receptor Binding Studies and Selectivity Profiling

The anticancer activity of many pyrido[2,3-d]pyrimidine derivatives is linked to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways. nih.gov Dysregulation of these kinases is a common feature of cancer cells. nih.gov Members of this compound class have been identified as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Cyclin-Dependent Kinases (CDKs). nih.govnih.govmdpi.com

Selectivity is a critical aspect of kinase inhibitors. Some pyrido[2,3-d]pyrimidine derivatives have shown impressive selectivity for mutant forms of kinases over their wild-type counterparts. For example, a thieno[3,2-d]pyrimidine (B1254671) derivative (B1) displayed an IC50 of 13 nM against the drug-resistant EGFRL858R/T790M mutant while showing over 76-fold selectivity for it compared to the wild-type EGFR (EGFRWT). nih.gov Other derivatives have demonstrated potent dual inhibition of VEGFR-2 and HER-2, with IC50 values in the nanomolar range. mdpi.com Additionally, compounds from this class have been reported as potent inhibitors of PIM-1 kinase and CDK4/6, which are involved in cell cycle progression. nih.govnih.govrsc.orgnih.gov These receptor binding studies underscore the potential of the pyrido[2,3-d]pyrimidine scaffold to generate selective and potent multi-targeted kinase inhibitors. nih.gov

Table 2: Kinase Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine and Related Derivatives

Compound TypeTarget KinaseIC50Selectivity ProfileReference
Thieno[3,2-d]pyrimidine (B1)EGFRL858R/T790M13 nM>76-fold vs EGFRWT nih.gov
Non-fused Cyanopyridone (5e)VEGFR-20.124 µMDual inhibitor mdpi.com
Non-fused Cyanopyridone (5e)HER-20.077 µMDual inhibitor mdpi.com
N-Cyclohexyl Pyridone Derivative (4)PIM-111.4 nMPotent PIM-1 inhibitor rsc.orgnih.gov
Pyrido[2,3-d]pyrimidine Derivative (6b)CDK4/6-Confirmed CDK4/6 inhibition nih.govresearchgate.net

Preclinical Pharmacological Investigations of 6 Methoxypyrido 2,3 D Pyrimidin 2 Amine Analogs

In Vitro Efficacy Studies in Disease Models (Excluding Clinical Human Data)

The in vitro efficacy of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been extensively studied through various cell-based and enzyme inhibition assays to determine their potential as therapeutic agents.

Cell-Based Assays for Target Engagement and Functional Activity

A number of studies have demonstrated the antiproliferative activity of pyrido[2,3-d]pyrimidine analogs across a range of human cancer cell lines. For instance, a series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.govmdpi.com Several of these compounds exhibited potent cytotoxicity, with some showing greater efficacy than the standard chemotherapeutic agent, staurosporine (B1682477). nih.gov

In one study, compound 4 (a specific synthesized pyrido[2,3-d]pyrimidine derivative) showed remarkable cytotoxicity against MCF-7 cells with an IC50 value of 0.57 μM, and against HepG2 cells with an IC50 of 1.13 μM. nih.gov Another compound, 11 , also displayed significant activity with IC50 values of 1.31 μM and 0.99 μM against MCF-7 and HepG2 cells, respectively. nih.gov Further investigation into the mechanism of action for compound 4 revealed that it significantly induced apoptosis in MCF-7 cells and caused cell cycle arrest at the G1 phase. nih.govrsc.org

Similarly, another series of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives were evaluated for their antiproliferative activities. mdpi.com One of the most potent compounds from this series, 3k , demonstrated an IC50 value of 12.5 μM against human colon cancer SW620 cells, which was comparable to the activity of cisplatin. mdpi.com Structural optimization of this compound led to the development of 4a , which showed improved potency with an IC50 value of 6.9 μM against the same cell line and was also found to induce apoptosis in a concentration-dependent manner. mdpi.com

The antiproliferative effects of other analogs have also been reported. For example, some non-fused cyanopyridones and fused tetrahydropyrido[2,3-d]pyrimidines were tested against MCF-7 and HepG2 cell lines. mdpi.com Non-fused cyanopyridones 5a and 5e were particularly effective against MCF-7 cells, with IC50 values of 1.77 µM and 1.39 µM, respectively. mdpi.com In contrast, the fused pyridopyrimidine derivative 6b showed the highest activity against HepG2 cells with an IC50 of 2.68 µM. mdpi.com

CompoundCell LineIC50 (µM)Reference
Compound 4MCF-70.57 nih.gov
Compound 4HepG21.13 nih.gov
Compound 11MCF-71.31 nih.gov
Compound 11HepG20.99 nih.gov
Compound 3kSW62012.5 mdpi.com
Compound 4aSW6206.9 mdpi.com
Compound 5aMCF-71.77 mdpi.com
Compound 5eMCF-71.39 mdpi.com
Compound 6bHepG22.68 mdpi.com

Enzyme Inhibition Assays for Pyrido[2,3-d]pyrimidine Derivatives

The anticancer activity of many pyrido[2,3-d]pyrimidine derivatives is attributed to their ability to inhibit various protein kinases involved in cancer cell signaling pathways. nih.govrsc.org Several studies have focused on elucidating the specific enzymatic targets of these compounds.

For instance, two potent antiproliferative compounds, 5a and 5e , were further evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com Both compounds demonstrated good inhibitory activities against these kinases. mdpi.com

In another study, a series of pyrido[2,3-d]pyrimidine derivatives were screened for their inhibitory activity against PIM-1 kinase, a promising target in cancer therapy. nih.govrsc.org Compounds 4 and 10 from this series exhibited potent PIM-1 kinase inhibition with IC50 values of 11.4 nM and 17.2 nM, respectively, which were comparable to the well-known kinase inhibitor staurosporine (IC50 = 16.7 nM). nih.govrsc.org

Furthermore, 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones have been identified as broadly active tyrosine kinase inhibitors, showing potent, ATP-competitive inhibition of receptor tyrosine kinases like PDGFr, FGFr, and EGFr, as well as non-receptor kinases such as c-Src. nih.gov One notable compound, 63 , displayed IC50 values of 0.079 µM, 0.043 µM, 0.044 µM, and 0.009 µM against PDGFr, bFGFr, EGFr, and c-Src, respectively. nih.gov

CompoundEnzyme TargetIC50Reference
Compound 4PIM-1 Kinase11.4 nM nih.govrsc.org
Compound 10PIM-1 Kinase17.2 nM nih.govrsc.org
Compound 63PDGFr0.079 µM nih.gov
Compound 63bFGFr0.043 µM nih.gov
Compound 63EGFr0.044 µM nih.gov
Compound 63c-Src0.009 µM nih.gov

In Vivo Efficacy Studies in Animal Models (Excluding Clinical Human Data)

Following promising in vitro results, select pyrido[2,3-d]pyrimidine analogs have been advanced to in vivo studies in preclinical animal models to assess their efficacy and pharmacokinetic properties.

Efficacy in Xenograft and Other Preclinical Animal Models

The antitumor activity of several pyrido[2,3-d]pyrimidine derivatives has been demonstrated in various xenograft models. For example, 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-one 63 was evaluated in a panel of seven xenograft tumor models. nih.gov This compound showed a significant tumor growth delay of 10.6 days against the SK-OV-3 ovarian xenograft and was also active against the HT-29 tumor model. nih.gov

In another study, imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine analogs, compounds 70 and 71 , exhibited significant tumor growth inhibitions in Colo-205 and U87MG xenograft models. nih.gov These compounds were identified as potent CDK4/6 inhibitors and demonstrated favorable antiproliferative effects and metabolic properties in preclinical studies. nih.gov

While not pyrido[2,3-d]pyrimidines, the structurally related pyrazolo[3,4-d]pyrimidine derivatives have also shown significant reduction in tumor growth in mouse PC3 xenograft studies, highlighting the potential of this general pharmacophore in cancer treatment. nih.govresearchgate.net

Pharmacokinetic Profiling in Animal Models

Understanding the pharmacokinetic profile of drug candidates is crucial for their development. A preliminary pharmacokinetic study of 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine (MD-39-AM) was conducted in male rats. nih.gov The compound was rapidly absorbed after oral administration, with peak plasma concentrations reached in less than an hour. nih.gov The absolute oral bioavailability was estimated to be approximately 90%. nih.gov

In a separate study, the oral bioavailability of the tyrosine kinase inhibitor 63 was assessed in rats. nih.gov The plasma concentrations of compound 63 declined in a biexponential manner, and it exhibited high systemic plasma clearance relative to liver blood flow. nih.gov

The metabolic stability of new chemical entities is a critical parameter that influences their pharmacokinetic profile. Liver microsomes are frequently used in in vitro assays to predict hepatic clearance. protocols.io A study focusing on the development of potent and selective NUAK1 inhibitors screened a series of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives in a mouse liver microsomal clearance assay to determine their in vitro half-lives. researchgate.net While specific data for a 6-methoxy analog was not provided, the study highlighted the importance of this assay in optimizing the metabolic stability of this class of compounds. researchgate.net For instance, the pyrrolopyrimidine analog 8 was found to be slightly more stable with a mouse liver microsomal half-life of 15.1 minutes. researchgate.net Another study on pyrazolo[3,4-d]pyrimidines also emphasized the importance of good metabolic and plasma stability for in vivo efficacy. nih.govresearchgate.net

Plasma Stability and Oral Bioavailability

The development of orally administered therapeutics is a primary goal in modern drug discovery, with plasma stability and oral bioavailability being critical determinants of a compound's potential success. For the pyrido[2,3-d]pyrimidine scaffold, these parameters are heavily influenced by the nature and position of substituents on the bicyclic ring system.

Research into various analogs has shown that modifications to the pyrido[2,3-d]pyrimidine core can significantly impact their pharmacokinetic properties. For instance, in the development of selective inhibitors for Threonine Tyrosine Kinase (TTK), a series of pyrido[2,3-d]pyrimidin-7(8H)-ones were synthesized and evaluated. One representative compound from this series demonstrated promising oral pharmacokinetic properties in rats, indicating that compounds with this core structure can achieve good systemic exposure after oral administration. researchgate.net

The table below summarizes the oral pharmacokinetic parameters for a representative pyrido[2,3-d]pyrimidin-7(8H)-one analog in rats.

Table 1: Oral Pharmacokinetic Parameters of a Representative Pyrido[2,3-d]pyrimidin-7(8H)-one Analog in Rats

Compound Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Bioavailability (%)
Compound 5o 25 1850 2 10400 45.3

Data sourced from a study on selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. researchgate.net

This data suggests that the pyrido[2,3-d]pyrimidine scaffold is not inherently prohibitive of good oral absorption and bioavailability. The specific substituents, such as the 6-methoxy and 2-amino groups in the compound of interest, would play a crucial role in determining its unique pharmacokinetic profile, including its stability in plasma and its ability to be absorbed from the gastrointestinal tract. Factors such as solubility, lipophilicity, and susceptibility to first-pass metabolism would all be influenced by these structural features.

Metabolic Pathways in Animal Models

The metabolic fate of a drug candidate is a critical aspect of its preclinical evaluation, as it determines the drug's half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. While specific metabolic pathways for 6-Methoxypyrido[2,3-d]pyrimidin-2-amine have not been detailed in the available literature, the metabolism of structurally related and clinically approved pyrido[2,3-d]pyrimidine-based drugs, such as the CDK4/6 inhibitors Palbociclib and Ribociclib, has been studied.

These studies reveal that hepatic metabolism is the primary route of elimination for this class of compounds. The metabolic transformations are generally mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, as well as sulfotransferase (SULT) enzymes.

Common metabolic pathways observed for pyrido[2,3-d]pyrimidine derivatives in animal models and humans include:

Oxidation: This is a common metabolic route, often mediated by CYP enzymes, leading to the formation of hydroxylated metabolites.

Sulfation: The addition of a sulfo group, catalyzed by SULT enzymes, is another key metabolic pathway for this class of compounds.

Acetylation: The addition of an acetyl group can also occur.

Glucuronidation: Conjugation with glucuronic acid is a common phase II metabolic reaction that increases water solubility and facilitates excretion.

Formation of minor metabolites: A variety of other minor metabolites can also be formed through various enzymatic processes.

The table below summarizes the primary metabolic pathways for the related pyrido[2,3-d]pyrimidine-based drugs, Palbociclib and Ribociclib.

Table 2: Primary Metabolic Pathways of Related Pyrido[2,3-d]pyrimidine Derivatives

Compound Primary Metabolizing Enzymes Major Metabolic Pathways
Palbociclib CYP3A4, SULT2A1 Oxidation and sulfation

| Ribociclib | CYP3A4 | N-dealkylation, N-oxidation, and oxidation |

Given these precedents, it is plausible that this compound and its analogs would also undergo extensive hepatic metabolism, likely involving CYP-mediated oxidation of the methoxy (B1213986) group (O-demethylation) and other positions on the aromatic rings, as well as potential conjugation reactions of the amino group.

Prodrug Strategies for Pyrido[2,3-d]pyrimidine Derivatives

Poor oral bioavailability can be a significant hurdle in the development of otherwise promising drug candidates. Prodrug strategies are often employed to overcome issues such as poor solubility, low permeability, or extensive first-pass metabolism. A prodrug is an inactive or less active derivative of a parent drug that is designed to undergo enzymatic or chemical transformation in the body to release the active parent drug.

While specific prodrugs of this compound have not been described in the literature, strategies applied to other kinase inhibitors and related heterocyclic systems can provide a conceptual framework. For instance, a hypoxia-activated prodrug strategy has been explored for a related pyrido[3,4-d]pyrimidine (B3350098) derivative, Tarloxotinib. nih.gov This approach involves designing a molecule that is selectively activated to its cytotoxic form in the hypoxic (low oxygen) environment characteristic of solid tumors.

General prodrug approaches that could potentially be applied to pyrido[2,3-d]pyrimidine derivatives to enhance oral bioavailability include:

Ester Prodrugs: If the parent molecule contains a suitable hydroxyl or carboxylic acid group, forming an ester can increase lipophilicity and passive diffusion across the gut wall. The ester is then cleaved by esterases in the plasma or liver to release the active drug.

Phosphate (B84403) Prodrugs: For compounds with poor aqueous solubility, the addition of a phosphate group can dramatically increase water solubility. This phosphate ester is then cleaved by alkaline phosphatases in the intestine to release the parent drug.

Carbamate Prodrugs: Carbamate linkages can be used to derivatize amino groups, which can alter the physicochemical properties of the parent molecule. These are designed to be cleaved by enzymes in the body.

Targeted Prodrugs: This approach involves attaching a promoiety that is recognized by specific transporters in the gastrointestinal tract, thereby facilitating active transport into the systemic circulation.

The applicability of any of these strategies to this compound would depend on its specific physicochemical and pharmacokinetic liabilities, which would need to be determined through preclinical studies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Pharmacophoric Features of Pyrido[2,3-d]pyrimidin-2-amine Derivatives

The pyrido[2,3-d]pyrimidine (B1209978) core serves as a foundational scaffold for a multitude of biologically active compounds, most notably as inhibitors of various protein kinases. researchgate.netnih.gov Its structural similarity to purines allows it to function as an ATP-competitive inhibitor by binding to the ATP pocket of these enzymes. Several key pharmacophoric features have been identified as crucial for the interaction of these derivatives with their biological targets.

The essential pharmacophoric features for kinase inhibition typically include:

A heterocyclic core: The pyrido[2,3-d]pyrimidine nucleus acts as the scaffold that correctly orients the other functional groups for optimal interaction with the kinase active site.

Hydrogen bond donors and acceptors: The nitrogen atoms within the pyrimidine (B1678525) ring and the exocyclic amino group at the C2-position are critical for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

Substituents for selectivity and potency: Substituents at various positions of the bicyclic ring, such as the C6-position, project into different pockets of the ATP-binding site, influencing both the potency and selectivity of the inhibitor.

For instance, in the context of EGFR kinase inhibitors, the pyrido[2,3-d]pyrimidin-4(3H)-one moiety has been utilized, highlighting the importance of the core heterocycle in occupying the adenine (B156593) binding pocket. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of pyrido[2,3-d]pyrimidine derivatives can be significantly modulated by altering the substituents at various positions of the heterocyclic core. The following subsections detail the impact of these modifications.

Substitutions at the C2-Position:

The 2-amino group is a common feature in many active pyrido[2,3-d]pyrimidine derivatives and often serves as a crucial hydrogen bond donor. Modification of this group can lead to significant changes in activity. For example, replacement of the primary amino group at C2 with a 4-(N,N-diethylaminoethoxy)phenylamino group has been shown to greatly increase activity against PDGFr, FGFr, and c-src tyrosine kinases. nih.gov Further studies have demonstrated that introducing a [4-(diethylamino)butyl]amino side chain at the C2-position can enhance both potency and bioavailability. nih.gov

Substitutions at the C6-Position:

The C6-position is frequently substituted with aryl groups, which can significantly influence the potency and selectivity of the inhibitor. For example, a 6-(2,6-dichlorophenyl) moiety has been a common starting point for the development of potent tyrosine kinase inhibitors. nih.gov The substitution of this group with a 6-(3',5'-dimethoxyphenyl) functionality resulted in a highly selective inhibitor of the FGF receptor tyrosine kinase. nih.gov While specific data on a standalone 6-methoxy group is limited in the context of extensive SAR studies, the presence of methoxy (B1213986) groups on aryl substituents at the C6-position suggests that this region of the binding pocket can accommodate such functionalities and that they can contribute to selectivity.

Interactive Data Table: Impact of C6-Substituents on Kinase Inhibition

Below is an interactive table summarizing the impact of different substituents at the C6-position on the inhibitory activity against various kinases.

Compound C6-Substituent Target Kinase IC50 (µM) Reference
4b2,6-dichlorophenylPDGFr1.11 nih.gov
4b2,6-dichlorophenylFGFr0.13 nih.gov
4b2,6-dichlorophenylEGFr0.45 nih.gov
4b2,6-dichlorophenylc-src0.22 nih.gov
4e3,5-dimethoxyphenylFGFr0.060 nih.gov
4e3,5-dimethoxyphenylPDGFr>50 nih.gov
4e3,5-dimethoxyphenylEGFr>50 nih.gov
4e3,5-dimethoxyphenylc-src>50 nih.gov

Substitutions at Other Positions:

Modifications at other positions, such as C4, C5, C7, and N8, also play a role in determining the biological activity profile of these compounds. For instance, the introduction of an ethyl group at the N8-position was found to be four times more active than the corresponding N8-methylated analog in a series of 6-(2,6-dichlorophenyl)-2-anilino-8-alkyl-7H,8H-pyrido[2,3-d]pyrimidin-7-ones.

Ligand Design and Optimization Strategies

The design and optimization of pyrido[2,3-d]pyrimidine-based inhibitors often follow a structure-based drug design approach, leveraging knowledge of the target kinase's ATP-binding site. Key strategies include:

Scaffold Hopping: In some instances, a pyrido[2,3-d]pyrimidine scaffold may be identified through scaffold hopping from a known kinase inhibitor with a different core structure, such as a quinazoline. researchgate.net

Fragment-Based Growth: Starting with a small fragment that binds to the hinge region, substituents are "grown" into adjacent pockets of the active site to enhance potency and selectivity.

Structure-Guided Design: When a co-crystal structure of a lead compound bound to the target kinase is available, it provides invaluable information for rational design. This allows for the targeted modification of substituents to improve interactions with specific amino acid residues and displace key water molecules.

Property-Based Optimization: Alongside potency and selectivity, physicochemical properties such as solubility and metabolic stability are optimized. This may involve the introduction of polar groups or the modification of lipophilic substituents.

An example of an optimization strategy involved the identification of 2-amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidine as a lead compound. Subsequent SAR studies led to the synthesis of analogs with improved potency and bioavailability. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a pyrido[2,3-d]pyrimidine derivative is a critical determinant of its biological activity. The bioactive conformation is the specific spatial arrangement of the molecule that allows it to bind effectively to its biological target.

Conformational analysis of these molecules can be performed using computational methods such as molecular mechanics and quantum mechanics. These studies can help to identify low-energy conformations that are likely to be populated in solution and thus relevant for binding.

While specific conformational studies on 6-methoxypyrido[2,3-d]pyrimidin-2-amine are not extensively documented in the reviewed literature, studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown that different conformations can be observed in different polymorphic crystal structures, which are influenced by molecular packing. nih.gov This highlights the conformational flexibility of such heterocyclic systems. The bioactive conformation is ultimately determined by the specific interactions within the kinase active site, which can stabilize a conformation that may not be the lowest energy state in solution.

Computational and Chemoinformatic Approaches in Pyrido 2,3 D Pyrimidin 2 Amine Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the research of pyrido[2,3-d]pyrimidine (B1209978) derivatives, docking simulations are extensively employed to elucidate binding modes and predict interactions with various biological targets. These simulations help rationalize the structure-activity relationships (SAR) and guide the design of new analogs with improved affinity and selectivity.

Researchers have used molecular docking to investigate the potential of pyrido[2,3-d]pyrimidines against a wide array of targets. For instance, docking studies have been performed to understand the binding of these derivatives to enzymes such as Wee1 kinase, thymidylate synthase, and the main protease (Mpro) of SARS-CoV-2. aip.orgnih.govingentaconnect.com In a study on Wee1 inhibitors, docking revealed the binding orientations and conformations of 45 pyrido[2,3-d]pyrimidine derivatives within the enzyme's active site. aip.org Similarly, simulations of derivatives against the SARS-CoV-2 main protease were used to evaluate their antiviral potential. mdpi.comnih.gov

These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking of certain pyrido[2,3-d]pyrimidine derivatives into the thymidylate synthase active site highlighted critical hydrogen bonding interactions. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the binding strength, allowing for the ranking of different compounds before their synthesis.

Table 1: Examples of Molecular Docking Studies on Pyrido[2,3-d]pyrimidine Derivatives
Derivative ClassBiological TargetKey Findings from DockingReference
Pyrido[2,3-d]pyrimidinesWee1 KinaseRevealed appropriate binding orientations and conformations, identifying key structural requirements for inhibitory activity. aip.org aip.org
Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidinesSARS-CoV-2 Main Protease (Mpro)Determined binding modes against Mpro to evaluate antiviral potency. mdpi.comnih.gov mdpi.comnih.gov
Pyrido[2,3-d]pyrimidinesBiotin CarboxylaseShowed that derivatives completely occupied the active pocket, acting as selective inhibitors. ekb.eg ekb.eg
Hydrazinyl pyrido[2,3-d]pyrimidine derivativesThymidylate Synthase (PDB: 6qxg)Performed docking for the most active compounds to understand their binding mechanism. nih.gov nih.gov
Pyrido[2,3-d]pyrimidine derivativesEGFRL858R/T790M KinaseUsed to guide the synthesis of novel inhibitors based on binding patterns of known drugs. nih.gov nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules. For pyrido[2,3-d]pyrimidine derivatives, DFT studies provide valuable information that complements experimental findings and docking simulations. These calculations can determine optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. nih.govresearchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These parameters are used to calculate global reactivity descriptors that help in understanding the molecule's behavior in biological systems. nih.gov

Furthermore, MEP maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, between the ligand and its target receptor, which helps in correlating chemical structure with biological activity. nih.gov In one study, DFT calculations for highly active pyrido[2,3-d]pyrimidine derivatives were carried out using the B3LYP/6-31G+(d,p) level of theory to compute HOMO-LUMO energies and study the MEP. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, elucidating the stability and conformational changes of the complex over time. MD simulations are used to validate docking poses, analyze the flexibility of the binding site, and calculate binding free energies with greater accuracy.

In the context of pyrido[2,3-d]pyrimidine research, MD simulations have been used to confirm the binding mechanism of potent inhibitors. ingentaconnect.com For instance, after docking a series of pyrido[3,4-d]pyrimidine (B3350098) inhibitors into the Mps1 kinase, MD simulations were performed to validate the binding modes. mdpi.com These simulations can track the movement of the ligand within the active site and the corresponding conformational adjustments of the protein, providing insights into the stability of key interactions like hydrogen bonds. mdpi.com The results of MD simulations are often coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy, which can offer a better correlation with experimental activity than docking scores alone. mdpi.comekb.eg One study performed additional MD simulations to confirm the binding mechanism of a triazolopyrimidine derivative with the main protease of SARS-CoV-2. ingentaconnect.com

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For pyrido[2,3-d]pyrimidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. aip.org

These models generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a 3D-QSAR study on 45 pyrido[2,3-d]pyrimidine derivatives as Wee1 inhibitors established statistically significant CoMFA and CoMSIA models. aip.org The contour maps from this study provided key insights into the structural requirements for inhibitory activity, suggesting where steric bulk, electrostatic charge, and hydrophobicity could be modified to design more potent inhibitors. aip.org Such theoretical results are invaluable for understanding the mechanism of action and for guiding the rational design of novel, more effective compounds. aip.orgijddd.com

Table 2: 3D-QSAR Model Statistics for Pyrido[2,3-d]pyrimidine Derivatives as Wee1 Inhibitors aip.org
Modelq² (Cross-validated R²)R² (Non-cross-validated R²)Predictive R² (External Test Set)
CoMFA0.7070.9640.707
CoMSIA0.6450.9720.794

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Compounds

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction tools are widely used to assess the drug-likeness of compounds based on their chemical structure.

For novel pyrido[2,3-d]pyrimidine derivatives, computational models are used to predict various physicochemical and pharmacokinetic parameters. nih.gov These include predictions of solubility, intestinal absorption, plasma protein binding, and potential to cross the blood-brain barrier. researchgate.netmdpi.com A common first step is to evaluate compliance with empirical rules like Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability. researchgate.net More advanced software, such as the QikProp module, can provide detailed predictions on a wide range of ADME properties. researchgate.net This computational screening allows researchers to prioritize compounds with favorable predicted ADME profiles for synthesis and further experimental testing, thereby optimizing resource allocation. nih.govresearchgate.net

Chemoinformatics for Pyrido[2,3-d]pyrimidine Library Design

Chemoinformatics combines computational methods with chemical information to support the design of new molecules and chemical libraries. In the development of pyrido[2,3-d]pyrimidine-based agents, chemoinformatic strategies are used to design focused libraries with a high probability of containing active compounds.

Techniques such as virtual screening and pharmacophore mapping are central to this process. Virtual screening involves computationally screening large databases of compounds to identify those that are likely to bind to a specific biological target. researchgate.net Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity. This pharmacophore model can then be used as a query to search for novel scaffolds or to guide the design of new derivatives. researchgate.net For example, a study might use virtual screening of a pyrido[2,3-d]pyrimidine database, followed by binding free energy calculations and pharmacophore mapping, to design a new, focused library of derivatives to stabilize a particular conformation of a target enzyme. researchgate.net These approaches enable the exploration of a vast chemical space in a time- and cost-effective manner, significantly enhancing the efficiency of designing novel pyrido[2,3-d]pyrimidine inhibitors. nih.govresearchgate.net

Analytical Methodologies for Research Purposes Excluding Basic Identification

Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity and Reaction Monitoring

Chromatographic methods are indispensable tools for the separation and analysis of complex mixtures, making them essential for assessing the purity of 6-Methoxypyrido[2,3-d]pyrimidin-2-amine and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com Reversed-phase HPLC, often utilizing C8 and C18 silica (B1680970) gel columns, is a common approach for separating these types of compounds. researchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of a buffer solution (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The choice of isocratic or gradient elution allows for the optimization of separation efficiency. For instance, in the analysis of related aminopyridine isomers, a mobile phase of acetonitrile and methanol with formic acid and ammonium (B1175870) formate (B1220265) has been successfully used. helixchrom.com Detection is most commonly performed using UV spectroscopy, with the wavelength set to capture the chromophoric nature of the pyridopyrimidine core. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This hybrid technique is invaluable for identifying reaction byproducts and impurities, even at trace levels. The mobile phases used in HPLC are often compatible with mass spectrometry, particularly when volatile buffers are employed. helixchrom.com

For routine reaction monitoring, Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method. In the synthesis of various pyrido[2,3-d]pyrimidine derivatives, TLC is frequently used to track the consumption of starting materials and the formation of the desired product, aiding in the determination of reaction completion. mdpi.com

Table 1: Exemplary Chromatographic Conditions for Related Pyrimidine (B1678525) and Pyridine (B92270) Derivatives

Technique Stationary Phase Mobile Phase Detection Application Reference
HPLCC18Phosphate buffer/MethanolUVPurity of Aminopyridines researchgate.net
HPLCAmaze HDAcetonitrile/Methanol with Formic Acid & Ammonium FormateUV (275 nm)Separation of Pyridine Isomers helixchrom.com
LC-MSC18Acetonitrile/Water with 0.1% Formic AcidMSAnalysis of Pyrimidine Derivatives researchgate.net
TLCSilica GelEthyl Acetate/HexaneUVReaction Monitoring mdpi.com

Spectroscopic Techniques (e.g., NMR, IR) for Structural Elucidation in Research

Spectroscopic methods are fundamental to the structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the pyrido[2,3-d]pyrimidine core, characteristic signals are observed for the aromatic protons on both the pyridine and pyrimidine rings. The protons of the methoxy (B1213986) group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons would present as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings provide insight into the electronic environment of the fused ring system. Quaternary carbons and carbons bonded to heteroatoms have distinct chemical shifts that aid in the complete assignment of the carbon skeleton.

In studies of related pyrido[2,3-d]pyrimidine derivatives, NMR spectroscopy has been crucial for confirming the successful synthesis and for differentiating between possible isomers. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands:

N-H Stretching: The amine group would show characteristic stretching vibrations in the region of 3100-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy group would be observed in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings typically appear in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group would give rise to a strong absorption band, usually in the 1000-1300 cm⁻¹ range.

Table 2: Typical Spectroscopic Data for the Pyrido[2,3-d]pyrimidine Core

Technique Functional Group/Proton Typical Chemical Shift/Frequency Range
¹H NMRAromatic Protons7.0 - 9.0 ppm
Methoxy Protons (-OCH₃)3.8 - 4.0 ppm
Amine Protons (-NH₂)Variable (broad singlet)
¹³C NMRAromatic Carbons100 - 160 ppm
IRN-H Stretch (Amine)3100 - 3500 cm⁻¹
C=N / C=C Stretch (Aromatic)1400 - 1650 cm⁻¹
C-O Stretch (Methoxy)1000 - 1300 cm⁻¹

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further corroborating its identity.

Electron impact (EI) is a common ionization method that can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For the pyrido[2,3-d]pyrimidine skeleton, fragmentation may involve the loss of small molecules such as HCN or N₂ from the heterocyclic rings. The methoxy group can be lost as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). The fragmentation pattern serves as a fingerprint for the molecule and can be used to distinguish it from isomers. In studies of related pyrimidine derivatives, mass spectrometry has been instrumental in confirming the structures of newly synthesized compounds. mdpi.com

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

For a compound like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the fused pyrido[2,3-d]pyrimidine ring system. It would also show the orientation of the methoxy and amine substituents relative to the ring. Furthermore, crystallographic analysis elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding, which can play a crucial role in the physical properties of the solid. For instance, in a study of a related phenyl-substituted 7-aminopyrido[2,3-d]pyrimidine, X-ray crystallography confirmed the planarity of the bicyclic system and revealed that only one of the two amine protons participated in hydrogen bonding, leading to the formation of centrosymmetric dimers in the crystal.

Intellectual Property and Patent Landscape in Pyrido 2,3 D Pyrimidine Research

Patent Applications and Grants Related to 6-Methoxypyrido[2,3-d]pyrimidin-2-amine and Analogs

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to various biological targets, especially protein kinases. As a result, this core structure is the subject of numerous patent applications and grants filed by pharmaceutical companies aiming to develop novel therapeutics, particularly for oncology.

While patents specifically claiming the individual compound this compound are not prominently disclosed in publicly accessible databases, the intellectual property landscape is rich with patents covering derivatives and analogs. These patents typically claim a genus of compounds, defined by a core pyrido[2,3-d]pyrimidine structure with various substituents at different positions. The compound of interest, this compound, frequently falls within the scope of these broader, generic claims.

These patents protect novel compositions of matter, pharmaceutical compositions containing these compounds, and their methods of use for treating diseases where specific kinase activity is implicated. The research focus is overwhelmingly on the development of inhibitors for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov

Below is a table of representative patents that, while not exclusively focused on this compound, are highly relevant to its analogs and the broader chemical space.

Patent/Application NumberAssigneeTitleKey Focus Area
WO1998033798A2Warner-Lambert CompanyPyrido[2,3-d]pyrimidines and 4-amino-pyrimidines as inhibitors of cell proliferationInhibition of cyclin-dependent kinases (CDKs) and growth factor-mediated kinases for treating cell proliferative disorders. biopharmadive.com
US 11,174,255 B2University of Houston SystemPyrido[2,3-d]pyrimidin-7-ones and related compounds as inhibitors of protein kinasesDevelopment of pyrido[2,3-d]pyrimidin-7-one derivatives as protein kinase inhibitors. clarivate.com
WO2020210481A1Deciphera Pharmaceuticals, LLCHeterocyclic compounds as kinase inhibitors for therapeutic usesHeterocyclic compounds, including those with a pyrido[2,3-d]pyrimidine core, designed as colony-stimulating factor-1 receptor (CSF1R) inhibitors for cancer and inflammatory disorders. caldwelllaw.com
WO2023201185A1Merck Patent GmbHPyrido[3,2-d]pyrimidines as HPK1 InhibitorsNovel pyrido[3,2-d]pyrimidines as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for treating cancer and autoimmune diseases. drugpatentwatch.comuspto.gov

Analysis of Claims and Scope in Relevant Intellectual Property

A critical aspect of analyzing the patent landscape for a specific compound like this compound is understanding the structure and scope of the patent claims. In pharmaceutical chemistry, it is rare for a patent to claim only a single molecule. Instead, companies typically file for protection of a broad genus of related compounds through a specialized form of claim known as a "Markush claim." spruson.com

A Markush claim recites a group of functionally equivalent chemical entities in a single claim, allowing an applicant to protect numerous related compounds without having to synthesize and test every single one. uspto.govlexorbis.com This is accomplished by defining a core chemical scaffold and then specifying various possible substituents at different positions, often denoted by variables like R1, R2, R3, etc. spruson.com

For the pyrido[2,3-d]pyrimidine scaffold, a typical Markush claim might look like this:

A compound of Formula I:

Wherein the core is a pyrido[2,3-d]pyrimidine.

R1 at the 2-position is selected from the group consisting of an amino group, alkyl, etc.

R2 at the 6-position is selected from the group consisting of hydrogen, halogen, or an alkoxy group (like methoxy).

...and so on for other positions.

This claiming strategy allows a single patent to cover potentially millions of individual compounds. The compound this compound would be covered by such a claim if "amino" is a listed option for the 2-position and "methoxy" (an alkoxy group) is a listed option for the 6-position.

The strength and value of a patent lie in the breadth of its Markush claims. Broader claims, covering more structural variations, offer a stronger competitive barrier. However, these claims must be supported by the patent's specification, which must provide sufficient information for a person skilled in the art to make and use the claimed compounds (enablement) and show that the inventor was in possession of the invention (written description). youtube.com This often involves providing synthetic routes and data from biological assays for a representative number of "exemplified" compounds that fall within the scope of the broader genus claim.

Strategic Importance of Intellectual Property in Drug Discovery Research

Intellectual property is the lifeblood of the pharmaceutical industry, providing the essential framework for innovation, investment, and commercialization. outsourcedpharma.com The development of a new drug is a long, costly, and high-risk endeavor. A robust IP strategy is crucial for protecting the immense investment required to bring a new therapeutic agent from the laboratory to the market.

The key strategic functions of IP in drug discovery research include:

Securing Investment: A strong patent portfolio is a critical asset for attracting investment from venture capitalists and larger pharmaceutical partners. outsourcedpharma.com Patents demonstrate a clear path to market exclusivity, which is a prerequisite for generating a return on investment.

Protecting Innovation and Ensuring Market Exclusivity: The primary function of a patent is to exclude others from making, using, or selling the claimed invention for a limited period (typically 20 years from the filing date). drugpatentwatch.com This period of exclusivity is vital for recouping R&D costs, which can exceed billions of dollars for a single new drug. In the highly competitive oncology market, where many companies are exploring similar biological targets like protein kinases, a foundational patent on a novel chemical scaffold can be a game-changer. biopharmadive.comramaonhealthcare.com

Creating a "Patent Thicket" for Lifecycle Management: Companies often employ a strategy of filing multiple patents around a successful drug. drugpatentwatch.com Beyond the initial composition-of-matter patent, they may file secondary patents covering new formulations, methods of administration, manufacturing processes, or new medical uses (indications). caldwelllaw.comdrugpatentwatch.com This "patent thicket" can extend the commercial life of a drug beyond the expiration of the original patent, a strategy sometimes referred to as "evergreening." drugpatentwatch.com

Deterring Competition: The existence of a broad patent or a dense patent thicket can deter generic manufacturers or other research-based companies from entering the same therapeutic space. The complexity and cost of challenging dozens of patents can be a significant barrier, thereby preserving the innovator's market share. drugpatentwatch.com

Enabling Collaboration and Licensing: A well-defined IP portfolio facilitates collaborations and licensing deals. Smaller biotech companies often use their patented discoveries to partner with larger pharmaceutical firms that have the resources for late-stage clinical trials and global marketing. The patents define the assets being licensed and form the basis of royalty agreements.

In the context of pyrido[2,3-d]pyrimidine research, where the scaffold is a known kinase inhibitor, the strategic importance of IP is magnified. As companies discover new analogs with improved potency, selectivity, or pharmacokinetic properties, they must secure patent protection to justify further development. This ongoing cycle of discovery and patenting drives the entire field forward, translating basic chemical research into potential new medicines.

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Exploration of Novel Therapeutic Indications (Preclinical)

The inherent biological activity of the pyrido[2,3-d]pyrimidine (B1209978) core suggests that 6-Methoxypyrido[2,3-d]pyrimidin-2-amine could be a valuable candidate for a range of therapeutic areas beyond its initially explored applications. Preclinical research is pivotal in uncovering this potential.

Oncology: The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in anticancer drug discovery, targeting various critical pathways in cancer cell proliferation and survival. rsc.orgnih.gov Derivatives have been developed as potent inhibitors of key enzymes like dihydrofolate reductase (DHFR) and various protein kinases, which are crucial for DNA synthesis and cell signaling in cancer cells. nih.gov For instance, certain derivatives have shown significant inhibitory effects against kinases such as tyrosine kinases (TKs), PI3K, and CDK4/6. nih.gov The exploration of this compound in diverse cancer cell lines, particularly those where kinase pathways are dysregulated, represents a logical and promising direction for preclinical studies.

Inflammatory Diseases: Certain pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of enzymes involved in inflammatory cascades. nih.gov Dilmapimod, for example, is a p38 MAP kinase inhibitor based on this scaffold with potential utility in treating inflammatory conditions like rheumatoid arthritis. nih.gov Given that chronic inflammation is a key factor in many diseases, preclinical models of arthritis, inflammatory bowel disease, and other autoimmune disorders could be used to assess the anti-inflammatory potential of this compound. Studies could focus on its ability to modulate cytokine production and inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes. mdpi.com

Neurodegenerative Diseases: The application of pyrimidine-based compounds in the context of neurodegenerative diseases is an emerging area of research. researchgate.net The core structure is being explored for its potential to inhibit targets involved in the pathology of Alzheimer's and Parkinson's diseases. researchgate.netnih.gov Preclinical investigations could explore the neuroprotective effects of this compound in cellular and animal models of neurodegeneration. mdpi.com Research could focus on its ability to modulate pathways related to protein aggregation, oxidative stress, and neuronal apoptosis. researchgate.net

Development of Advanced Pyrido[2,3-d]pyrimidine Derivatives

The chemical versatility of the this compound structure allows for systematic modification to optimize its therapeutic properties. Structure-activity relationship (SAR) studies are essential to guide the synthesis of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Key strategies for developing advanced derivatives include:

Substitution at the Amino Group: Modifying the 2-amino group can significantly impact biological activity. For example, introducing a [4-(diethylamino)butyl]amino side chain into a related pyrido[2,3-d]pyrimidine scaffold enhanced both potency and bioavailability. nih.gov

Modification of the Pyridine (B92270) Ring: Altering substituents on the pyridine portion of the molecule, such as the methoxy (B1213986) group at the 6-position, can fine-tune target specificity. Replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in one series of compounds resulted in a highly selective inhibitor of the fibroblast growth factor receptor (FGFr) tyrosine kinase. nih.gov

Variations at Other Positions: Exploration of substitutions at other available positions on the bicyclic core can lead to novel compounds with unique pharmacological profiles. SAR studies have shown that even small changes, like altering the alkyl group at the N-8 position, can influence potency. researchgate.net

Table 1: Preclinical Structure-Activity Relationship (SAR) Insights for Pyrido[2,3-d]pyrimidine Derivatives
Scaffold PositionModification ExampleObserved Preclinical EffectReference
2-Position (Amino Group)Introduction of a [4-(diethylamino)butyl]amino side chainEnhanced potency and bioavailability in tyrosine kinase inhibition assays. nih.gov
6-Position (Phenyl Moiety)Replacement of 2,6-dichlorophenyl with 3',5'-dimethoxyphenylShifted activity towards highly selective inhibition of FGFr tyrosine kinase. nih.gov
C-2 Phenylamino (B1219803) MoietySubstitutions at the 3- and 4-positions of the phenylamino ringImproved potency and selectivity for Abl kinase inhibition. researchgate.net
N-8 PositionEthyl group substitution vs. Methyl groupFour-fold better activity observed for N8-ethyl derivatives in a kinase inhibitor series. nih.gov

Combination Research with Other Preclinical Agents

To enhance therapeutic efficacy and potentially overcome drug resistance, future preclinical research should focus on evaluating this compound in combination with other therapeutic agents. Synergistic interactions can allow for lower doses of each compound, potentially reducing toxicity while achieving a greater therapeutic effect.

A notable preclinical example within the pyrido[2,3-d]pyrimidine class involved a selective monopolar spindle 1 (Mps1) kinase inhibitor. When tested in vivo in combination with paclitaxel (B517696) for the treatment of triple-negative breast cancer, this compound demonstrated a promising synergistic effect. nih.govencyclopedia.pub This provides a strong rationale for exploring similar combinations. Preclinical studies could investigate this compound alongside:

Standard-of-care chemotherapeutics in various cancer models.

Targeted therapies that inhibit parallel or downstream signaling pathways.

Immunomodulatory agents to explore potential chemo-immunotherapeutic combinations.

Addressing Resistance Mechanisms in Preclinical Models

The development of drug resistance is a major obstacle in cancer therapy. A critical area of future research is to understand and circumvent potential resistance mechanisms to pyrido[2,3-d]pyrimidine-based agents. Research in this area has already shown that modifying the scaffold can overcome acquired resistance.

For example, in non-small cell lung cancer (NSCLC), resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) often arises from a T790M mutation. nih.gov Advanced pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives have been specifically designed to inhibit this resistant form of the EGFR enzyme, demonstrating the adaptability of the scaffold. nih.gov Similarly, the pyrido[2,3-d]pyrimidine analog PD 166326 was found to be effective against most imatinib-resistant Bcr-Abl mutants in chronic myeloid leukemia models. researchgate.net

Future preclinical studies on this compound should include:

Generation of drug-resistant cell lines through prolonged exposure to the compound.

Genomic and proteomic analysis of resistant cells to identify the molecular drivers of resistance.

Design and synthesis of second-generation derivatives rationally designed to overcome the identified resistance mechanisms.

Emerging Methodologies in Pyrido[2,3-d]pyrimidine Research

Advancements in chemical synthesis and biological evaluation are accelerating the discovery and development of novel therapeutics. The future of pyrido[2,3-d]pyrimidine research will be heavily influenced by these emerging technologies.

Q & A

What are the common synthetic routes for 6-Methoxypyrido[2,3-d]pyrimidin-2-amine?

Level: Basic
Methodological Answer:
Synthesis typically involves condensation and substitution reactions. For example, 2-[2-chloro-6-(3-pyridyl)phenyl]acetonitrile derivatives are cyclized under basic conditions (e.g., NaOMe in MeOH) to form the pyridopyrimidine core. Reverse-phase HPLC is often employed for purification . Another route involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine with ammonia in dioxane to introduce the amine group, followed by methoxylation using methoxide reagents .

How is this compound characterized structurally?

Level: Basic
Methodological Answer:
Structural elucidation relies on 1H NMR (to confirm methoxy and amine protons), HRMS (for molecular ion validation), and IR spectroscopy (to identify functional groups like C-O and N-H stretches). For example, in related pyridopyrimidines, 1H NMR signals at δ 3.34 ppm (methoxy) and δ 8.88 ppm (aromatic protons) are critical . X-ray crystallography via SHELX programs can resolve crystal structures, particularly for assessing intermolecular interactions .

What methodologies are used to assess its biological activity in preclinical studies?

Level: Basic
Methodological Answer:
In vitro assays (e.g., enzyme inhibition) and in vivo models (e.g., spontaneously hypertensive rats) are common. For antihypertensive activity, oral dosing (10–50 mg/kg) followed by blood pressure monitoring over 24 hours is standard . Antimycobacterial activity is evaluated using MIC (Minimum Inhibitory Concentration) assays against Mycobacterium tuberculosis strains, with structural analogs showing IC50 values in the nanomolar range .

How can researchers optimize the synthetic yield of this compound?

Level: Advanced
Methodological Answer:
Yield optimization involves:

  • Catalyst selection : Pd2(dba)3 and JohnPhos improve cross-coupling efficiency in aryl substitutions .
  • Reaction time/temperature : Stirring at 100°C for 48 hours enhances cyclization completeness .
  • Purification : RP-HPLC with gradient elution (e.g., acetonitrile/water) reduces byproduct contamination .
  • Solvent choice : Anhydrous dioxane or toluene minimizes hydrolysis during amination .

How can contradictions in reported bioactivity data be resolved?

Level: Advanced
Methodological Answer:
Discrepancies often arise from structural variations or assay conditions. To address this:

  • Perform SAR (Structure-Activity Relationship) studies : Compare analogs with substitutions at the 2-, 4-, and 6-positions. For example, 6-(2,6-dichlorophenyl) derivatives show enhanced antihypertensive activity over unsubstituted analogs .
  • Standardize assays**: Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
  • Validate via orthogonal methods**: Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .

What advanced techniques elucidate its mechanism of action?

Level: Advanced
Methodological Answer:

  • Molecular docking : Predict binding to targets like bacterial biotin carboxylase or mammalian kinases using software (e.g., AutoDock). Pyridopyrimidine analogs exhibit hydrogen bonding with active-site residues (e.g., Lys44 in E. coli enzymes) .
  • Kinetic studies : Measure enzyme inhibition (Ki values) under varying pH and substrate concentrations. For example, pH-dependent mismatch discrimination studies reveal protonation states critical for DNA binding .
  • Metabolomics : Track downstream metabolic changes via LC-MS in treated cell lines to identify affected pathways .

How can functional group modifications enhance its therapeutic potential?

Level: Advanced
Methodological Answer:

  • Methoxy group replacement : Substituting with halogens (e.g., Cl, Br) improves membrane permeability, as seen in analogs with 50% higher bioavailability .
  • Amino group derivatization : Acylation or alkylation (e.g., introducing methylpiperazinyl groups) enhances solubility and target selectivity. For instance, 2-((5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)amino) derivatives show improved kinase inhibition .
  • Heterocyclic fusion : Adding pyrrolo[2,3-d]pyrimidine moieties increases DNA intercalation potential, relevant in antitubercular drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.